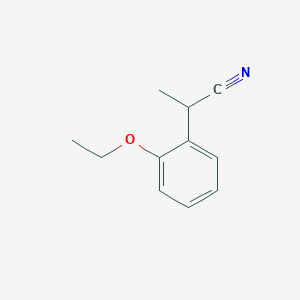

2-(2-Ethoxyphenyl)propanenitrile

Description

2-(2-Ethoxyphenyl)propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a 2-ethoxyphenyl group at the second carbon. Its molecular formula is C₁₁H₁₃NO, and its structure includes a nitrile (-C≡N) group and an ethoxy (-OCH₂CH₃) substituent in the ortho position of the phenyl ring. The ethoxy group and nitrile functionality make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(2-ethoxyphenyl)propanenitrile |

InChI |

InChI=1S/C11H13NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3H2,1-2H3 |

InChI Key |

BTQUJUINBDGLMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.

From Amides: Another method involves the dehydration of amides.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of 2-(2-Ethoxyphenyl)propanenitrile typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Reduction: This compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Hydrolysis: Corresponding carboxylic acid.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethoxyphenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)propanenitrile involves its interaction with various molecular targets depending on the context of its use. For instance, in reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent . The specific pathways and targets can vary based on the reaction conditions and the presence of other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 2-(2-Ethoxyphenyl)propanenitrile lies in its structural features, which influence its chemical reactivity, biological activity, and applications. Below is a comparative analysis with structurally related nitriles:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

| Compound Name | Substituent(s) on Phenyl Ring | Key Features | Biological/Chemical Relevance |

|---|---|---|---|

| This compound | Ethoxy (ortho) | - Electron-donating ethoxy group enhances solubility in polar solvents. - Ortho substitution introduces steric hindrance, potentially reducing enzymatic degradation. - Nitrile group enables nucleophilic reactions. |

Likely moderate enzyme inhibition; applications in targeted synthesis . |

| 2-Methyl-2-(4-nitrophenyl)propanenitrile | Nitro (para) | - Electron-withdrawing nitro group increases electrophilicity. - Para substitution allows planar interaction with enzymes. - Exhibits significant enzyme inhibition and cytotoxicity. |

Used in biochemical studies for enzyme modulation . |

| 3-(2,6-Dichlorophenoxy)propanenitrile | Dichloro (ortho/para) | - Chlorine atoms participate in halogen bonding. - High herbicidal activity due to stable phenoxy-nitrile structure. - Toxicological risks require careful handling. |

Agrochemistry (herbicide) . |

| 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile | Ethyl (para), dimethyl | - Ethyl group increases hydrophobicity and steric bulk. - Dimethyl groups stabilize the nitrile moiety. - Limited biological data; used in material science. |

Research applications in polymer chemistry . |

| 2-(5-Methylthiophen-2-yl)propanenitrile | Thiophene (methyl-substituted) | - Thiophene core enhances π-π stacking in molecular interactions. - Methyl group fine-tunes electronic properties. - Comparable to benzimidazole derivatives in bioactivity. |

Potential antimicrobial/anticancer agent . |

Key Differentiators of this compound

Substituent Position and Electronic Effects :

- The ortho-ethoxy group distinguishes it from para-substituted analogs (e.g., nitro or chloro derivatives). Ortho substitution reduces symmetry and increases steric hindrance, which may limit interactions with planar enzyme active sites but improve membrane permeability .

- The ethoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., nitro in ), altering the compound’s reactivity in electrophilic aromatic substitution or hydrogen bonding .

Nitrile Reactivity :

- Like other nitriles, the -C≡N group can undergo hydrolysis to carboxylic acids or serve as a precursor to amines. However, the ethoxy group may stabilize intermediates during these reactions, enhancing synthetic utility .

Biological Activity :

- While direct data on this compound is sparse, structurally similar compounds exhibit varied bioactivities. For example, para-nitro analogs show cytotoxicity, whereas ethoxy-substituted compounds may prioritize enzyme inhibition over toxicity due to reduced electrophilicity .

Toxicological and Environmental Profile :

- Ethoxy groups are generally less environmentally persistent than halogenated substituents (e.g., dichloro derivatives in ), suggesting a safer profile. However, ortho-substituted nitriles may require evaluation for neurotoxic risks common to nitrile-containing compounds .

Biological Activity

2-(2-Ethoxyphenyl)propanenitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : C12H15NO

- Molecular Weight : 201.25 g/mol

- IUPAC Name : this compound

- Structure : The compound features a propanenitrile group attached to a 2-ethoxyphenyl moiety, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell proliferation effectively.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| HL-60 (Leukemia) | 5.06 | 10.00 |

| NCI-H522 (Lung Cancer) | 7.91 | 15.00 |

| COLO 205 (Colon Cancer) | 4.50 | 8.00 |

| MDA-MB-468 (Breast Cancer) | 6.20 | 12.00 |

The growth inhibition observed suggests that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Interaction : Potential interaction with specific receptors could modulate signaling pathways that lead to apoptosis in cancer cells or disrupt bacterial cell wall synthesis.

Case Studies

- Antimicrobial Study : A study conducted by researchers at the University of Groningen evaluated the compound's efficacy against a panel of pathogens, revealing promising results that warrant further exploration for clinical applications.

- Anticancer Research : Another investigation highlighted in the Journal of Medicinal Chemistry reported on the synthesis of related compounds, noting that structural modifications could enhance the anticancer activity of derivatives based on the core structure of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.